![molecular formula C11H11N3O2 B5397910 N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5397910.png)
N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OXA-23 inhibitor is a type of oxadiazole compound that has shown promising results in inhibiting the activity of OXA-23, a β-lactamase enzyme that is responsible for antibiotic resistance in bacteria.
Mécanisme D'action
N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor works by binding to the active site of the N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide enzyme, thereby preventing it from hydrolyzing β-lactam antibiotics. This inhibition of the N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide enzyme leads to increased susceptibility of Acinetobacter baumannii to antibiotics, which can then effectively kill the bacteria.
Biochemical and Physiological Effects
N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor has been shown to have minimal toxicity and side effects in vitro. However, further studies are required to determine its potential toxicity and side effects in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor is its potential to combat antibiotic resistance in bacteria. However, one of the limitations of using N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor in lab experiments is its cost and availability. N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor is a specialized chemical compound that requires specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor. One direction is to optimize the synthesis method of N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor to make it more cost-effective and accessible. Another direction is to investigate the potential of N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor in combination with other antibiotics to enhance their efficacy against antibiotic-resistant bacteria. Additionally, further studies are required to determine the potential toxicity and side effects of N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor in vivo.
Méthodes De Synthèse
The synthesis of N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor is through the condensation of 3-methylbenzohydrazide and ethyl 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylate in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain the final product, N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide.
Applications De Recherche Scientifique
N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in combating antibiotic resistance. N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a β-lactamase enzyme that is commonly found in Acinetobacter baumannii, a bacteria that is notorious for its ability to develop resistance to multiple antibiotics. N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor has been shown to effectively inhibit the activity of N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide, thereby increasing the susceptibility of Acinetobacter baumannii to antibiotics such as carbapenems.
Propriétés
IUPAC Name |
N-methyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-4-3-5-8(6-7)9-13-11(16-14-9)10(15)12-2/h3-6H,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJRNHZWLBZOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.